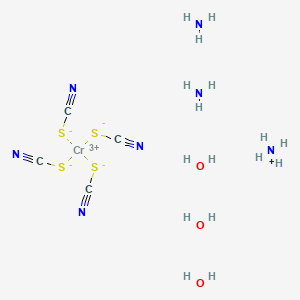amino}-N-cyclohexylbenzamide](/img/structure/B14800349.png)
2-{[(4-chlorophenyl)carbamoyl](methyl)amino}-N-cyclohexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a carbonyl group, and a cyclohexylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with a carbonyl-containing reagent to form an intermediate, which is then reacted with N-cyclohexylbenzamide under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may result in compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones
- Diethyl (((4-chlorophenyl)amino) (phenyl)methyl)phosphonate
- Diethyl (((4-chlorophenyl)amino) (4-methoxyphenyl)methyl)phosphonate
Uniqueness
2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the presence of the cyclohexylbenzamide moiety make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C21H24ClN3O2 |
|---|---|
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)carbamoyl-methylamino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-25(21(27)24-17-13-11-15(22)12-14-17)19-10-6-5-9-18(19)20(26)23-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,23,26)(H,24,27) |
InChI-Schlüssel |
QKCHCBJKDVOAMW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1C(=O)NC2CCCCC2)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


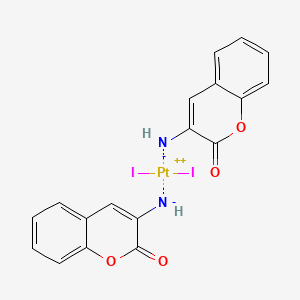

![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
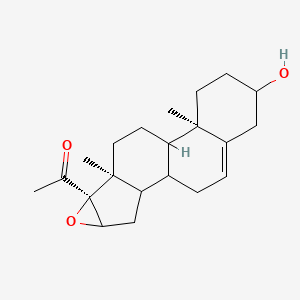
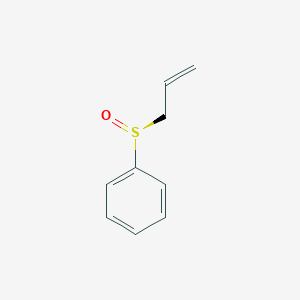
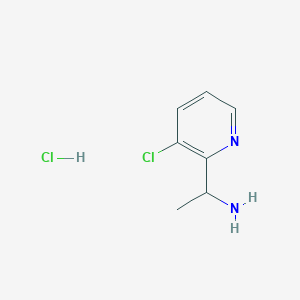
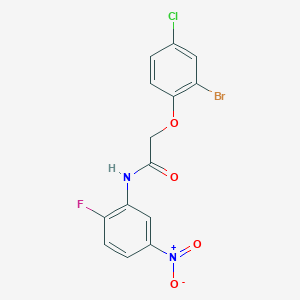
![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)

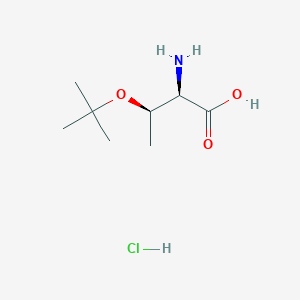

![2-amino-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B14800338.png)
